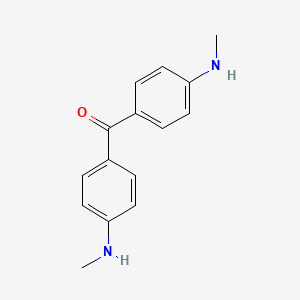

4,4'-Bis(methylamino)benzophenone

Description

Contextualization within the Class of Aminoaryl Ketones

Aminoaryl ketones are a class of organic compounds characterized by the presence of both an amine group and a ketone group attached to an aromatic ring system. wikipedia.org This dual functionality imparts a rich and versatile chemistry, making them important synthons and building blocks in organic synthesis. nih.govrsc.org The presence of the electron-donating amino group and the electron-withdrawing ketone group on the aromatic scaffold leads to unique electronic and photophysical properties.

4,4'-Bis(methylamino)benzophenone is a symmetrical diaryl ketone where two methylamino groups are situated at the para positions of the two phenyl rings. This specific substitution pattern distinguishes it from other aminoaryl ketones and its more widely known analogue, Michler's ketone (4,4'-bis(dimethylamino)benzophenone). wikipedia.orgnih.gov The secondary amine functionality in this compound offers different reactivity and hydrogen bonding capabilities compared to the tertiary amines in Michler's ketone.

The synthesis of aminoaryl ketones has been an area of active research, with numerous methodologies developed to access these valuable motifs. rsc.org These methods often involve reactions such as Friedel-Crafts acylation and the oxidation of corresponding methylene-bridged compounds. nih.govchemicalbook.com

Significance in Contemporary Organic and Materials Science Research

The significance of this compound and related aminoaryl ketones in contemporary research is multifaceted. In organic synthesis, these compounds serve as versatile intermediates for the construction of more complex molecules, including pharmaceuticals and dyes. nih.govnih.gov

In materials science, substituted benzophenones are crucial components in the development of advanced materials. They are particularly noted for their application as photoinitiators in polymerization processes. mdpi.comacs.org For instance, derivatives like 4,4'-bis(diethylamino)benzophenone (B160578) are highly efficient Type II photoinitiators for the free-radical polymerization of oligomers under ultraviolet light. chemicalbook.com The photophysical properties of these molecules, including their absorption and emission characteristics, are central to their function. The presence of amino groups can significantly influence these properties.

Furthermore, benzophenone (B1666685) derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). mdpi.com Their thermal stability and electrochemical properties are key determinants of their performance in such applications. mdpi.com Research has shown that the substitution pattern on the benzophenone core can be tuned to achieve desired electronic properties for use as host materials in TADF (thermally activated delayed fluorescence) OLEDs. mdpi.com

Evolution of Research Perspectives on Substituted Benzophenone Derivatives

Research on substituted benzophenone derivatives has evolved considerably over time. Initially, much of the focus was on their use as intermediates in the synthesis of dyes and pigments. wikipedia.org Michler's ketone, for example, has a long history in the production of triphenylmethane (B1682552) dyes like methyl violet. wikipedia.org

More recently, the research focus has expanded to encompass a wider range of applications, driven by a deeper understanding of the structure-property relationships in these molecules. The investigation into their photochemical and photophysical properties has led to their use as photosensitizers and photoinitiators. wikipedia.orgmdpi.com Researchers are actively designing and synthesizing novel benzophenone derivatives with tailored properties for specific applications. mdpi.com This includes modifying the substitution pattern on the aromatic rings to influence factors like solubility, thermal stability, and absorption wavelength. mdpi.commdpi.com

Current research trends also include the exploration of benzophenone derivatives in medicinal chemistry, where they have been investigated for various biological activities. nih.govrsc.org Moreover, the environmental and toxicological aspects of some benzophenone derivatives have prompted research into safer and more sustainable alternatives.

Structure

3D Structure

Properties

IUPAC Name |

bis[4-(methylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTBYXIZCDULQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342790 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3708-39-2 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4,4 Bis Methylamino Benzophenone

Utilization as a Precursor in Polymer Synthesis

The primary application of 4,4'-Bis(methylamino)benzophenone in polymer science is as a diamine monomer for the creation of N-methyl substituted aromatic polyamides. These polymers are part of the high-performance materials category, valued for their thermal resistance and mechanical strength. The presence of the benzophenone (B1666685) ketone linkage and the phenyl rings in the monomer's backbone contributes to the rigidity and thermal stability of the resulting polymer chains.

N-methyl substituted aromatic polyamides are typically synthesized through a high-temperature solution polycondensation reaction. mdpi.com This method involves reacting the N-substituted diamine monomer, such as this compound, with an aromatic dicarboxylic acid chloride in a polar aprotic solvent.

The process is generally carried out under an inert atmosphere, such as nitrogen, to prevent side reactions. A catalyst, commonly a salt like lithium chloride (LiCl), is often added to the solvent to enhance the solubility of the growing polymer chains and to facilitate the reaction. mdpi.com Common solvents for this polymerization include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The reaction mixture is heated to temperatures typically ranging from 100 to 200°C to drive the polycondensation forward, resulting in a polymer solution with moderate to high molecular weight. invista.com The final polymer is then isolated by precipitation in a non-solvent like ethanol (B145695) or water.

The incorporation of the N-methyl groups from this compound has a profound and predictable impact on the physical and chemical properties of the resulting polyamides. The primary reason for these changes is the elimination of hydrogen bonding between the amide groups of adjacent polymer chains, which is a dominant intermolecular force in conventional aromatic polyamides. mdpi.comroyalsocietypublishing.org

The glass transition temperature (Tg) is a critical property that defines the upper service temperature of an amorphous polymer. In conventional aromatic polyamides, strong intermolecular hydrogen bonds severely restrict the rotational mobility of the polymer chains, leading to very high Tg values.

By replacing the amide hydrogen with a methyl group, these hydrogen bonds are removed. This disruption of interchain forces increases the free volume and enhances the segmental mobility of the polymer backbone, resulting in a significant reduction in the glass transition temperature. invista.comnih.gov While the rigid benzophenone unit contributes to a high Tg, the N-methylation effect typically leads to a lower Tg compared to an equivalent non-methylated polyamide.

Table 1: Effect of Structural Modification on Glass Transition Temperature (Tg) of Aromatic Polyamides This table presents typical data for various aromatic polyamides to illustrate the influence of structural changes that disrupt hydrogen bonding and chain packing.

| Polymer Type | Structural Feature | Typical Tg Range (°C) | Reference |

| Conventional Aramid (e.g., MPIA) | Linear, strong H-bonding | > 270 | mdpi.com |

| Polyamide with Bulky Side Groups | Steric hindrance disrupts packing | 230 - 323 | mdpi.com |

| Polyamide with Flexible Ether Linkages | Increased chain flexibility | 160 - 220 | mdpi.com |

| N-Methylated Aromatic Polyamide | No H-bonding | Lowered relative to analogues | invista.com |

Impact on Derived Polyamide Properties

Analysis of Crystallinity and Microstructural Features

Crystallinity in polymers arises from the highly ordered packing of polymer chains. In polyamides, hydrogen bonding is a crucial driver for achieving this regular arrangement. royalsocietypublishing.orgresearchgate.net The N-H and C=O groups of adjacent chains align to form a network of hydrogen bonds, promoting the formation of crystalline domains.

The introduction of N-methyl groups from this compound prevents this intermolecular hydrogen bonding. The steric hindrance from the methyl groups further disrupts the ability of the chains to pack closely and in a regular fashion. Consequently, polyamides derived from this monomer are expected to be largely amorphous in nature. mdpi.comtandfonline.com This amorphous character is a common feature in polyamides where bulky side groups or other structural irregularities are intentionally introduced to hinder crystallization. researchgate.net

Table 2: Influence of Structural Features on Polyamide Crystallinity This table provides a qualitative comparison of the expected crystallinity based on polymer structure.

| Polymer Type | Key Structural Feature | Expected Crystallinity | Reference |

| Poly(p-phenylene terephthalamide) | Linear, planar, strong H-bonding | High (Semi-crystalline) | mdpi.com |

| Polyamide with Kinked or Bulky Moieties | Irregular structure, reduced packing | Low (Amorphous) | researchgate.netmdpi.com |

| N-Methylated Aromatic Polyamide | No H-bonding, steric hindrance | Low (Amorphous) | mdpi.comresearchgate.net |

Enhancements in Thermal Stability Profiles

The thermal stability of aromatic polyamides is primarily determined by the bond strength of the constituent aromatic rings and amide linkages within the polymer backbone. These polymers are known for their exceptional resistance to thermal degradation. tandfonline.com

While N-methylation significantly affects inter-chain forces, its impact on the intrinsic stability of the bonds within the polymer chain is minimal. Therefore, polyamides synthesized from this compound are expected to retain the high thermal stability characteristic of aramids. The onset of thermal decomposition for such polymers typically occurs at temperatures well above 400°C in an inert atmosphere.

Table 3: Representative Thermal Stability of Modified Aromatic Polyamides This table shows the 10% weight loss temperature (T10), a common metric for thermal stability, for various structurally modified aromatic polyamides.

| Polymer System | Modifying Feature | T10 in Nitrogen (°C) | Reference |

| Polyamides from Biphenyl Diacid | Methylene Spacers | 620 - 710 | tandfonline.com |

| Polyamides with Preformed Amide Spacers | Alkylene Spacers | 404 - 578 | researchgate.net |

| Polyamides with Sulfoxide Groups | Trifluoromethyl Groups | 362 - 433 | mdpi.com |

| Aromatic Polyamides (General) | Rigid Aromatic Backbone | > 400 | mdpi.com |

Control over Solubility Characteristics in Organic Solvents

A significant challenge with conventional aromatic polyamides is their poor solubility. The strong and extensive network of hydrogen bonds makes them intractable, often requiring harsh solvents like concentrated sulfuric acid for processing. mdpi.com This severely limits their application.

The use of this compound provides an effective solution to this problem. By eliminating hydrogen bonding, the N-methylated polyamide chains interact less strongly with each other and more readily with solvent molecules. This modification drastically improves solubility in common polar aprotic solvents. mdpi.comresearchgate.net Polyamides derived from N-substituted diamines are typically readily soluble in solvents like NMP, DMAc, DMF, and DMSO at room temperature, which greatly enhances their processability into films, coatings, and fibers. researchgate.netscielo.br

Table 4: Solubility of Structurally Modified Aromatic Polyamides This table summarizes the qualitative solubility of various aromatic polyamides in common organic solvents. (++ = Soluble; + = Soluble on heating; - = Insoluble)

| Polymer System | NMP | DMAc | DMF | DMSO | Reference |

| Polyamides with Triazine & Ether Linkages | ++ | ++ | ++ | ++ | researchgate.net |

| Polyamides with Methoxy-Substituted Groups | ++ | ++ | ++ | ++ | researchgate.net |

| Polyamides with Acenaphthene Moieties | ++ | - | ++ | ++ | scielo.br |

| N-Methylated Aromatic Polyamides | ++ | ++ | ++ | ++ | mdpi.comresearchgate.net |

Derivatization to Advanced Organic Structures

The derivatization of this compound is a key strategy for the synthesis of advanced organic structures. The presence of the carbonyl group and the activated aromatic rings allows for a range of chemical modifications.

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation that yields bis(4-(methylamino)phenyl)methanol, a trityl alcohol derivative. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. sciencemadness.orgzenodo.orgzenodo.org This reaction is a type of nucleophilic addition where a hydride ion from the borohydride attacks the electrophilic carbonyl carbon. zenodo.org

The general procedure involves dissolving this compound in methanol, followed by the portion-wise addition of sodium borohydride. sciencemadness.org The reaction is typically stirred at room temperature for a period of time to ensure complete conversion. sciencemadness.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting ketone. zenodo.org Upon completion, the reaction is quenched, often with the addition of water, to decompose any remaining borohydride. sciencemadness.org The trityl alcohol product, being less soluble in the aqueous-methanolic mixture, will often precipitate and can be isolated by filtration. sciencemadness.org

A representative, though not specific to the title compound, experimental procedure for a similar reduction is outlined in the table below.

Table 1: Representative Conditions for the Reduction of a Benzophenone Derivative

| Parameter | Value/Condition |

|---|---|

| Starting Material | Benzophenone |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Time | 20 minutes |

| Work-up | Addition of cold water |

This table is based on a general procedure for benzophenone reduction and is illustrative for the reduction of this compound. sciencemadness.org

The resulting bis(4-(methylamino)phenyl)methanol is a stable white solid and serves as a key intermediate for further chemical modifications.

The trityl alcohol derivatives obtained from the reduction of this compound can undergo oxidative transformations. These reactions can be complex, with the potential for oxidation at the benzylic alcohol, the amino groups, or the aromatic rings. The oxidative degradation of structurally related triarylmethane dyes, which often contain N,N-dialkylamino groups, has been a subject of study. scielo.org.zaresearchgate.netresearchgate.net

These studies indicate that the degradation can be initiated by various oxidants, including active oxygen species like hydroxyl radicals (•OH), and can be influenced by factors such as light exposure. researchgate.net The degradation pathways can lead to de-alkylation of the amino groups and cleavage of the molecular structure, resulting in decolorization of the dye. acs.org For instance, the photocatalytic degradation of methyl green, a triarylmethane dye, is known to produce α,α-bis[4-(dimethylamino)phenyl]-4-(methylamino)-benzenemethanol, a trityl alcohol derivative. This suggests that under certain oxidative conditions, the formation of these alcohol derivatives can be a product of a more complex degradation process.

Table 2: Potential Oxidative Degradation Pathways of Amino-Substituted Triarylmethane Structures

| Process | Description |

|---|---|

| Photo-oxidation | Degradation initiated by light, often involving reactive oxygen species. acs.org |

| De-alkylation | Removal of alkyl groups from the nitrogen atoms of the amino substituents. acs.org |

| Ring Opening/Cleavage | Fragmentation of the aromatic rings, leading to smaller molecules. |

This table summarizes general oxidative degradation pathways observed for related triarylmethane dyes.

The aromatic rings of bis(4-(methylamino)phenyl)methanol are activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the methylamino groups. wikipedia.org These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino groups. wikipedia.org Given that the para positions are already substituted, electrophilic attack would be expected to occur at the positions ortho to the methylamino groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be carefully chosen to avoid side reactions, such as oxidation of the amino groups or the benzylic alcohol.

While specific literature detailing electrophilic substitution reactions on bis(4-(methylamino)phenyl)methanol was not found in the performed searches, the general principles of SEAr on activated aromatic systems are well-established. wikipedia.orglongdom.org The increased electron density on the aromatic rings makes them more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on bis(4-(methylamino)phenyl)methanol

| Reactant | Predicted Position of Substitution |

|---|---|

| Electrophile (E⁺) | Ortho to the -NHCH₃ groups |

This prediction is based on the established principles of electrophilic aromatic substitution on aniline (B41778) derivatives. wikipedia.org

Mechanistic Studies of 4,4 Bis Methylamino Benzophenone in Chemical Transformations

Photo-Induced Electron and Proton Transfer Mechanisms

Upon absorption of UV radiation, 4,4'-bis(methylamino)benzophenone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The presence of the electron-donating amino groups significantly influences the electronic structure of the excited state, facilitating photo-induced electron transfer processes.

In the presence of suitable electron acceptors, the excited benzophenone (B1666685) derivative can donate an electron, forming a radical cation. The efficiency of this process is dependent on the solvent polarity and the electronic properties of the acceptor. While direct studies on this compound are limited, research on analogous compounds such as 4,4'-bis(diethylamino)benzophenone (B160578) (DEABP) indicates that solvent polarity plays a crucial role. For instance, in the photoinitiated polymerization of methyl methacrylate (B99206) using DEABP, polymer formation is observed in non-polar solvents like benzene, but is significantly reduced or absent in more polar solvents like methanol (B129727). epa.gov This suggests that in polar environments, the formation of solvent-stabilized radical ions may inhibit the initiation of polymerization.

Proton transfer reactions can also be coupled to these electron transfer events, particularly in the presence of protic solvents or hydrogen-donating species. The radical cation of the benzophenone derivative can undergo deprotonation from the methylamino group, yielding a neutral radical. These coupled electron-proton transfer (EPT) mechanisms are a key pathway for the generation of initiating radicals. The general scheme for coupled electron and proton transfer can be visualized as a process where an electron is first transferred, followed by a proton, or as a concerted process known as hydrogen atom transfer (HAT).

Investigation of Hydrogen Atom Abstraction Pathways

A primary photochemical reaction pathway for benzophenone and its derivatives in the triplet excited state is hydrogen atom abstraction from a suitable hydrogen donor. This process generates a ketyl radical from the benzophenone and a substrate-derived radical. nih.gov In the case of this compound, the hydrogen donor can be a solvent molecule, a co-initiator (like an amine or a thiol), or even the monomer itself.

The efficiency of hydrogen abstraction is governed by the bond dissociation energy of the C-H bond being broken and steric factors. The presence of the electron-donating methylamino groups can influence the reactivity of the triplet state. Studies on related systems have shown that the rate of hydrogen abstraction can be significantly affected by the electronic nature of the substituents on the benzophenone core.

For instance, in the photochemical deracemization of 4,7-diaza-1-isoindolinones using a chiral benzophenone catalyst, the process is initiated by a photoinduced hydrogen atom transfer. nih.gov Computational and experimental studies of this system suggest that the hydrogen atom is shuttled via the oxygen atom of the catalyst to a nitrogen atom of the substrate. nih.gov This highlights the intricate nature of hydrogen abstraction pathways mediated by benzophenone derivatives.

The general mechanism for hydrogen atom abstraction by an excited benzophenone (BP) from a hydrogen donor (R-H) can be represented as:

BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

The resulting radical, R•, can then initiate polymerization or other chemical transformations.

Analysis of Exciplex Formation in Photoreactions

In photoreactions involving this compound, particularly in the presence of co-initiators like tertiary amines, the formation of an excited state complex, or exciplex, is a critical mechanistic step. The electron-donating amino groups of the benzophenone derivative can form an exciplex with an electron-accepting molecule or vice versa.

Research on the photoreaction of Michler's ketone (a close analog) with benzophenone has provided evidence for the involvement of a triplet exciplex. nih.gov This exciplex is an intermediate state where electron transfer has partially occurred, leading to a charge-transfer character. The fate of the exciplex can vary; it can decay back to the ground state, dissociate into free radical ions, or undergo proton transfer to generate initiating radicals.

The formation of an exciplex with a co-initiator, such as N-methyldiethanolamine, is a common strategy in photoinitiation systems. The exciplex formed between the excited benzophenone derivative and the amine can undergo proton transfer from the amine to the benzophenone, generating a ketyl radical and an aminoalkyl radical. Both of these radicals can potentially initiate polymerization.

| System | Observed Intermediate/Process | Significance | Reference |

| Michler's Ketone with Benzophenone | Triplet Exciplex | Demonstrates the formation of excited state complexes in related systems. | nih.gov |

| 4,4'-Bis(diethylamino)benzophenone (DEABP) | Aggregation Induced Emission Enhancement | Indicates complex photophysical behavior in aggregated states. | rsc.org |

Mechanisms of Photoinitiation in Polymerization Processes

This compound and its analogs are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II photoinitiators require a co-initiator or hydrogen donor to generate initiating radicals through a bimolecular reaction.

The primary mechanism of photoinitiation by this compound in the presence of a hydrogen donor (e.g., a tertiary amine) involves the following steps:

Excitation: The benzophenone derivative absorbs UV light and is promoted to its triplet excited state.

Exciplex Formation: The excited benzophenone forms an exciplex with the hydrogen donor.

Electron and Proton Transfer: Within the exciplex, an electron is transferred from the donor to the excited benzophenone, followed by a proton transfer, resulting in the formation of a ketyl radical and a radical derived from the donor.

Initiation: The radical derived from the hydrogen donor is typically the primary species that initiates the polymerization of monomers like acrylates or methacrylates. The ketyl radical is generally less reactive and may participate in termination reactions.

Studies on 4,4'-bis(diethylamino)benzophenone (DEABP) have shown that it can act as an efficient co-initiator in dental resins, significantly improving the degree of conversion when used with a binary photoinitiating system. nih.gov However, the polymerization kinetics can be complex. In the polymerization of methyl methacrylate photoinitiated by DEABP, unusual kinetic behavior attributed to primary radical termination reactions has been observed. epa.gov The concentration of the photoinitiator itself can also influence the rate of polymerization; increasing the DEABP concentration beyond a certain limit can lower the polymerization rate. epa.gov

| Parameter | Observation with DEABP | Implication | Reference |

| Solvent Polarity | Polymer formation decreases with increasing polarity (Benzene > Cyclohexane > Methanol). | The mechanism is sensitive to the solvent environment, likely due to stabilization of ionic species. | epa.gov |

| Initiator Concentration | Increasing concentration beyond a certain limit lowers the polymerization rate. | Suggests self-quenching or other concentration-dependent termination pathways. | epa.gov |

| Co-initiator System | Addition to a camphorquinone-amine system increases the degree of conversion in dental resins. | Demonstrates synergistic effects and its utility as a co-initiator. | nih.gov |

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Photoinitiator in Polymerization Systems

4,4'-Bis(methylamino)benzophenone is widely recognized as a Type II photoinitiator. sigmaaldrich.com Upon irradiation with UV light, it undergoes excitation to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator, typically an amine, to generate free radicals. sigmaaldrich.com These free radicals then initiate the polymerization of monomers. sigmaaldrich.com For efficient photoinitiation, the absorption spectra of the photoinitiator must align with the emission spectrum of the light source, and there should be minimal competing absorption from other components in the formulation. sigmaaldrich.com

In free radical photopolymerization, this compound is instrumental in the production of various polymers. For instance, it has been used to photoinitiate the polymerization of methyl methacrylate (B99206). epa.govacs.org The mechanism involves the generation of radicals that attack the double bonds of the monomer, leading to chain growth. The concentration of the photoinitiator can have a significant impact on the polymerization rate; increasing it beyond a certain point can actually lower the rate of photopolymerization. epa.gov This is attributed to primary radical termination reactions. epa.gov

Novel benzophenone-based photoinitiators have been designed to enhance performance in free radical photopolymerization. By introducing different electron-donating groups and altering the number of ketone units, researchers have been able to achieve a red-shift in absorption maxima and increase molar extinction coefficients compared to standard benzophenones. mdpi.com

The compound's efficiency as a photoinitiator makes it highly suitable for UV-curable resins, which are extensively used in coatings, adhesives, and inks. A significant application area is in 3D printing, particularly in stereolithography (SLA). nih.govresearchgate.net In SLA, a liquid photopolymer resin is selectively cured layer by layer using a UV laser. nih.gov this compound, often in combination with a co-initiator, plays a crucial role in the rapid solidification of the resin. nih.govknu.ac.kr

Studies have shown that adding a derivative, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), as a co-initiator to a binary photoinitiating system can significantly enhance the degree of conversion in light-cured resins for dental 3D printing. nih.govknu.ac.kr This leads to improved mechanical properties of the final printed object. nih.gov The use of such photoinitiators is critical for achieving high-quality, solid 3D objects with good dimensional accuracy. nih.gov While traditionally a post-curing process is often required in SLA to ensure complete polymerization, optimizing the photoinitiator system can help to minimize this step. nih.gov

The presence and concentration of this compound and its derivatives directly influence the kinetics of polymerization and the final degree of conversion (DC) of the polymer. The DC refers to the percentage of monomer double bonds that have been converted into single bonds during polymerization. nih.gov

Research on dental resins has demonstrated that the addition of DEABP significantly increases the DC at various irradiation times. nih.govresearchgate.netknu.ac.kr For example, in one study, a DEABP-containing resin exhibited a higher initial velocity of polymerization and achieved a final DC of 68.7%, compared to 58.0% for a resin without DEABP. researchgate.net This indicates that DEABP improves the rate of polymerization, which can enhance productivity in applications like 3D printing. nih.gov However, the kinetic behavior can be complex. In the polymerization of methyl methacrylate, increasing the concentration of a DEABP analog was found to lower the rate of photopolymerization due to primary radical termination reactions. epa.gov The molecular weights of the resulting polymers were also observed to be lower than those from thermally initiated polymerizations. epa.gov

Table 1: Degree of Conversion (DC) in Dental Resins With and Without DEABP researchgate.net

| Irradiation Time (seconds) | DC (%) - DEABP-free resin (Mean ± SD) | DC (%) - DEABP-containing resin (Mean ± SD) |

| 10 | 26.1 ± 0.5 | 39.3 ± 2.1 |

| 30 | 32.0 ± 1.5 | 44.2 ± 1.6 |

| 60 | 40.4 ± 2.9 | 48.7 ± 2.5 |

| 180 | 46.6 ± 1.7 | 58.7 ± 2.8 |

| 300 | 50.4 ± 1.4 | 59.7 ± 1.1 |

| Final DC | 58.0 | 68.7 |

This table is based on data from a study investigating the effect of 4,4'-bis(N,N-diethylamino) benzophenone (B1666685) (DEABP) on the degree of conversion in a liquid photopolymer for dental 3D printing.

Functionalization of Polymeric Materials

Beyond its role as a photoinitiator, this compound and its derivatives can be incorporated into polymer structures to impart specific functionalities. This can lead to materials with enhanced mechanical properties, altered solubility, and improved processability.

One strategy to improve the mechanical properties of polymers is to introduce reversible non-covalent bonds, which can dissipate energy under mechanical stress. mdpi.com While not directly involving this compound, the principle of incorporating functional groups to create dual-crosslinked networks is relevant. mdpi.com

A more direct approach involves using benzophenone-containing modifiers to create robust surface microstructures on polymers. By engineering modifiers with a benzophenone end-group, it's possible to achieve high graft efficiency, leading to the formation of functional layers with controllable thickness. rsc.org For example, a polyether-based benzophenone modifier (BP-CO) showed a graft efficiency of 91%, significantly higher than alkyl- or perfluoroalkyl-based counterparts. rsc.org This allows for the creation of surfaces with specific properties, such as enhanced anti-platelet adhesion. rsc.org

Furthermore, the incorporation of reactive spiranes, which can be grafted onto a polymer backbone, has been shown to enhance the mechanical properties of polyurethane binders. semanticscholar.org This approach, while not using benzophenone, demonstrates the principle of improving mechanical performance through the chemical modification of the polymer matrix. semanticscholar.org

The solubility and processability of polymers can be tailored by incorporating specific functional groups. Benzophenone moieties, when incorporated into a polymer chain, can sometimes lead to reduced solubility in water. rsc.org To counteract this, researchers have synthesized photo-crosslinkable comb-type copolymers with a benzophenone moiety. rsc.org These copolymers can form hydrogels upon UV illumination that exhibit enhanced swelling kinetics due to the presence of free chains. rsc.org

The viscosity of polymer solutions, a key factor in processability, can be influenced by factors such as temperature and the presence of hydrogen bonds. researchgate.net While not directly related to this compound, this highlights the importance of intermolecular forces in determining polymer behavior. Bismaleimide (BMI) resins, which are photosensitive and can be cured by UV radiation, offer an interesting case study. researchgate.net They can act as both monomers and photoinitiators, and their viscosity can be optimized for applications like inkjet printing by adding diluents and other photoinitiators. researchgate.net

Development as a Photosensitizer in Diverse Materials Applications

The compound this compound belongs to the aminobenzophenone class of molecules, which are recognized for their utility as Type II photoinitiators. While specific research focusing exclusively on the photosensitizing properties of this compound is not as extensively documented as for its close analogs, its chemical structure suggests it functions within the well-established principles of this class. Aminobenzophenones are crucial in applications requiring photopolymerization, such as in UV-curable coatings, inks, and advanced materials like dental resins.

The general mechanism for aminobenzophenone photosensitizers involves the absorption of UV radiation, which elevates the benzophenone moiety from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet-state photosensitizer is the key reactive species. It does not generate radicals by itself but interacts with a co-initiator, typically a tertiary amine, through a process of hydrogen abstraction or electron transfer. This interaction generates the free radicals necessary to initiate the polymerization of monomers and oligomers, such as acrylates.

Research into related compounds like 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone) and 4,4'-Bis(diethylamino)benzophenone (B160578) (DEABP) provides significant insight into the expected behavior of the methylamino variant. sigmaaldrich.comepa.gov Studies on DEABP, for instance, show it acts as a complete initiating system because the molecule itself contains both the ketone functionality (the chromophore) and the amine groups (the co-initiator), though the presence of an external amine synergist can enhance efficiency. epa.govnih.gov

The efficiency of these photosensitizers is influenced by several factors:

Solvent Polarity: The photopolymerization rate initiated by these compounds can be drastically affected by the polarity of the solvent or monomer mixture. For DEABP, polymer formation was observed to decrease as the polarity of the solvent-monomer mixture increased. epa.gov

Concentration: Increasing the concentration of the photosensitizer beyond a certain point can lead to a decrease in the rate of photopolymerization. epa.gov This is often attributed to self-quenching or light absorption issues where the high concentration of the initiator at the surface prevents UV light from penetrating deeper into the material. epa.gov

Co-initiators: While some aminobenzophenones can function alone, their performance is often enhanced when used with other co-initiators. A study on DEABP as a co-initiator in a camphorquinone-amine system for dental 3D printing resins showed a significant increase in the degree of conversion (DC) and a faster polymerization velocity compared to the resin without DEABP. nih.govmerckmillipore.com

Table 1: Comparison of Related Aminobenzophenone Photosensitizers

This table provides data on well-studied analogs of this compound to illustrate the general properties of this class of photoinitiators.

| Property | 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 4,4'-Bis(diethylamino)benzophenone (DEABP) |

| CAS Number | 90-94-8 sigmaaldrich.com | 90-93-7 sinocurechem.com |

| Molecular Formula | C₁₇H₂₀N₂O | C₂₁H₂₈N₂O sinocurechem.com |

| Melting Point | 172-175 °C sigmaaldrich.com | 93-96 °C sinocurechem.com |

| Key Application | Photoinitiator, dye intermediate sigmaaldrich.com | Photoinitiator for UV curing systems, dental resins nih.govsinocurechem.com |

| Absorption Info | Absorbs UV light to form excited state for radical generation. sigmaaldrich.com | Maximum absorption (λmax) at 365 nm; acts as a complete initiating system. epa.govsinocurechem.com |

| Research Finding | Kinetic behavior parallels that of DEABP in certain reactions. epa.gov | Significantly enhances the degree of conversion when used as a co-initiator in dental resins. nih.gov |

This interactive table is based on available data for analogous compounds to provide context for the photosensitizing potential of this compound.

Biological Interactions and Mechanistic Toxicology Research

Molecular Mechanisms of DNA Binding and Interaction

The benzophenone (B1666685) structure is a key area of interest in the study of DNA-protein interactions. Benzophenones are utilized as photophysical probes to identify and map the interactions between biological molecules. nih.govrsc.org They are chemically more stable than other photo-crosslinking agents and can be activated by UV light (less than 365 nm) to insert into C-H bonds, a process useful for creating covalent complexes between proteins and DNA. nih.govrsc.org This technique allows for the precise mapping of DNA- or RNA-protein interaction sites. nih.gov

While direct DNA binding mechanisms of 4,4'-Bis(methylamino)benzophenone are not extensively detailed, the downstream effects observed in toxicological studies imply significant interaction. For instance, the degradation of DNA into fragments of 180–200 base pairs, a hallmark of apoptosis, has been observed in cells treated with novel benzophenone analogs. nih.gov This suggests that the compound or its metabolites can initiate cellular processes that ultimately lead to DNA cleavage, even if the initial interaction is not a direct binding event. The photo-reactive nature of the benzophenone moiety itself can be harnessed to induce covalent bonds with DNA, a method used to investigate DNA-protein binding. nih.govnih.gov

Investigation of Cellular Effects and Apoptosis Induction Pathways

Research has shown that derivatives of benzophenone can exert significant effects at the cellular level, most notably the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for removing damaged cells, and its induction is a key strategy in anticancer therapies.

A distinct biochemical feature of apoptosis is the degradation of nuclear DNA into multiple small fragments, which can be visualized as a "ladder" pattern on an agarose (B213101) gel. nih.gov Studies on novel benzophenone analogs have confirmed the formation of this typical DNA ladder in treated cancer cells, whereas untreated cells show no such fragmentation. nih.gov This indicates that the compounds trigger an internal cascade leading to controlled cell death.

Further investigation into the mechanism has revealed that these effects are mediated through specific cellular pathways. For example, one potent benzophenone analog was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov This arrest prevents the cells from progressing through mitosis and dividing. The subsequent apoptosis is mediated by caspase-activated DNase, confirming the involvement of the caspase signaling cascade, a central component of the apoptotic pathway. nih.gov

Research into Bioactive Properties of Derived Compounds (e.g., Anticancer Activity)

Benzophenone derivatives have been a focus of research for their pharmacological potential, particularly as anticancer agents. nih.gov Scientists have synthesized and evaluated various analogs of benzophenone, incorporating different chemical groups to enhance their potency and target specificity. nih.gov

Studies have demonstrated that novel benzophenone analogs can possess anti-tumor, anti-angiogenic, and pro-apoptotic properties against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and progression. nih.gov Certain benzophenone compounds have been shown to inhibit this process. For instance, in-silico studies suggest that a potent benzophenone analog can interact with and down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. nih.gov

Structure-activity relationship studies have found that the number and type of substituents on the benzophenone ring significantly influence the compound's anticancer potency. nih.gov For example, increasing the number of methyl, chloro, and fluoro groups on the benzophenone backbone was found to result in higher potency in tumor inhibition. nih.gov This line of research demonstrates that the core structure of this compound can be modified to develop derivatives with significant therapeutic potential.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,4'-Bis(methylamino)benzophenone. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The geometry of this compound is characterized by two methylamino-substituted phenyl rings bonded to a central carbonyl group. The presence of the electron-donating methylamino groups significantly influences the electronic distribution across the molecule. DFT studies on substituted benzophenones reveal that the nature and position of substituents have a profound impact on the molecular geometry and electronic properties. scialert.netufms.br For this compound, the nitrogen atoms of the methylamino groups donate electron density to the aromatic rings, which in turn affects the carbonyl group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. scialert.netaimspress.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scialert.netaimspress.com In substituted benzophenones, the HOMO is typically localized on the electron-rich substituted phenyl rings, while the LUMO is often centered on the carbonyl group and the aromatic system. scribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scialert.netaimspress.com A smaller gap suggests higher reactivity. The introduction of electron-donating groups like methylamino at the para positions is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. ufms.br

The electrostatic potential (ESP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP would show a negative potential (electron-rich region) around the carbonyl oxygen, making it a likely site for protonation or interaction with electrophiles. The methylamino groups would contribute to the electron density of the phenyl rings, influencing their reactivity towards electrophilic aromatic substitution.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Characteristic | Influence of Methylamino Groups |

| HOMO Energy | Relatively high | Increased due to electron donation |

| LUMO Energy | Relatively low | Lowered due to conjugation with carbonyl |

| HOMO-LUMO Gap | Small | Decreased, indicating higher reactivity |

| Dipole Moment | Significant | Enhanced by charge separation |

| ESP Minimum | Located on the carbonyl oxygen | Site for electrophilic attack |

Molecular Orbital Theory and Symmetry Correlations in Photochemistry

The photochemistry of this compound is intrinsically linked to its molecular orbital arrangement and the transitions between electronic states upon absorption of light. Michler's ketone, a close structural analog with dimethylamino groups, serves as a valuable model for understanding these processes. rsc.orgwikipedia.org

Upon absorption of UV light, an electron is promoted from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. In benzophenone (B1666685) derivatives, the lowest energy electronic transitions are typically n→π* and π→π* transitions. scialert.net The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

For this compound, the presence of the electron-donating methylamino groups leads to a significant intramolecular charge transfer (ICT) character in the excited state. rsc.org This means that upon excitation, there is a substantial shift of electron density from the methylamino groups towards the carbonyl group.

The photochemical reactions of such ketones often proceed through the lowest triplet excited state (T1). rsc.org Intersystem crossing from the initially formed singlet excited state (S1) to the triplet state is a key process. The efficiency of this process is influenced by the nature of the lowest singlet excited state. In many benzophenone derivatives, the T1 state has a high degree of nπ* character, which facilitates photoreduction reactions in the presence of a hydrogen donor. rsc.org

Symmetry considerations are important in determining whether electronic transitions are allowed or forbidden, which affects their intensity. The symmetry of the molecular orbitals involved in the transition dictates the transition probability. While this compound itself may not possess high symmetry, local symmetry arguments can be applied to the chromophores within the molecule.

Table 2: Key Photochemical Parameters for Aminobenzophenone Analogs

| Parameter | Description | Significance in Photochemistry |

| Absorption Maximum (λmax) | Wavelength of maximum light absorption | Governed by the energy of electronic transitions |

| Excited State | S1 (singlet) and T1 (triplet) | The T1 state is often the reactive species rsc.org |

| Intersystem Crossing (ISC) | Transition from S1 to T1 | Crucial for populating the reactive triplet state |

| Intramolecular Charge Transfer (ICT) | Electron density shift upon excitation | Influences the polarity and reactivity of the excited state rsc.org |

Predictive Modeling of Environmental Fate and Degradation Pathways

Predictive modeling is a valuable tool for assessing the potential environmental persistence and transformation of chemical compounds like this compound. rsc.org These models use quantitative structure-activity relationships (QSAR) and other computational methods to estimate a compound's susceptibility to various degradation processes.

The environmental fate of organic compounds is largely determined by their resistance to biodegradation, photodegradation, and hydrolysis. For benzophenone derivatives, biodegradation is a significant pathway for their removal from the environment. nih.gov Studies on benzophenone-type UV filters have shown that the substitution pattern on the aromatic rings plays a crucial role in their biodegradability. nih.gov

The primary degradation of this compound in the environment is expected to involve microbial action. The predicted initial steps of biodegradation would likely involve:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings, a common initial step in the aerobic degradation of aromatic compounds catalyzed by monooxygenase enzymes.

N-demethylation: The removal of methyl groups from the nitrogen atoms.

Cleavage of the ketone: The breakdown of the central carbonyl group, leading to the formation of smaller aromatic fragments.

Predictive models for environmental fate often consider physicochemical properties such as the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition into organic matter in soil and sediment. The structure of this compound suggests a relatively high log Kow, implying a potential for bioaccumulation.

Photodegradation in sunlit surface waters is another potential degradation pathway. The strong UV absorption of this compound suggests that it could be susceptible to direct photolysis. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, can also contribute to its transformation.

Table 3: Predicted Environmental Fate and Degradation of this compound

| Process | Predicted Pathway | Influencing Factors |

| Biodegradation | Hydroxylation of aromatic rings, N-demethylation, ketone cleavage | Microbial populations, nutrient availability, oxygen levels nih.gov |

| Photodegradation | Direct and indirect photolysis in water | Sunlight intensity, presence of photosensitizers |

| Sorption | Partitioning to soil and sediment | Octanol-water partition coefficient (Kow), organic carbon content of soil/sediment |

| Bioaccumulation | Potential to accumulate in organisms | High lipophilicity (predicted high log Kow) |

Emerging Research Avenues and Future Outlook

Development of Novel Derivatization and Functionalization Strategies

The core structure of 4,4'-Bis(methylamino)benzophenone serves as a versatile scaffold for the development of new molecules with tailored properties through derivatization and functionalization. Research in this area is focused on introducing new chemical moieties to modulate the electronic, optical, and biological activities of the parent compound.

One promising avenue is the synthesis of novel benzophenone (B1666685) derivatives containing heterocyclic nuclei, such as thiazole (B1198619). nih.gov By reacting benzophenone precursors with thiosemicarbazide (B42300) and subsequently with 2-bromoacetophenone, researchers have successfully created a series of benzophenone thiazole derivatives. nih.gov These new compounds have shown potential in biological applications, with studies indicating that specific substitutions on the benzophenone structure can influence their activity. nih.gov For instance, the presence of a 4-phenyl-2-hydrazinothiazole group was found to be strongly related to the inhibition of prostaglandin (B15479496) production, highlighting the potential for these derivatives as anti-inflammatory agents. nih.gov

Furthermore, the functionalization of internal alkenes to ketones is a significant challenge in organic synthesis. The directed evolution of a "ketone synthase" enzyme has been reported to efficiently oxidize internal alkenes to ketones. chemrxiv.org This biocatalytic approach, which relies on a highly reactive carbocation intermediate, opens up possibilities for the selective functionalization of complex molecules and could be conceptually applied to create novel derivatives of benzophenone-like structures. chemrxiv.org The development of such enzymatic and catalytic systems represents a frontier in creating functionalized ketones with high precision and efficiency. chemrxiv.org

The synthesis of functional polymers is another active area of research. By modifying the techniques of polymer synthesis, functional polymers with excellent biocompatibility, biodegradability, and stimuli-responsiveness can be achieved. mtu.edu While not directly involving this compound in the cited study, the principles of creating functional polymers from monomers could be extended to derivatives of this compound, potentially leading to new materials for drug delivery, tissue engineering, and biosensors. mtu.edu

A summary of representative derivatization strategies and their potential applications is presented in the table below.

| Derivatization Strategy | Reagents/Methods | Potential Applications |

| Thiazole Annulation | Thiosemicarbazide, 2-bromoacetophenone | Anti-inflammatory drugs |

| Biocatalytic Oxidation | Directed evolution of ketone synthase | Selective synthesis of functionalized ketones |

| Polymerization | Advanced polymer synthesis techniques | Biocompatible and stimuli-responsive materials |

Exploration in Advanced Photonic and Optoelectronic Materials

The unique photophysical properties of this compound, particularly its strong absorption in the UV region and its role as a photosensitizer, have made it and its derivatives attractive candidates for advanced photonic and optoelectronic materials. wikipedia.org

A significant area of exploration is in the field of two-photon absorption (TPA). Analogs of Michler's ketone have been synthesized that exhibit broadband TPA properties in the near-infrared (NIR) region (700-1100 nm). rsc.orgresearchgate.netresearchgate.net This is attributed to the charge transfer from the terminal amino groups to the central ketone function. researchgate.net These molecules show promise as photoinitiators for polymerization in the NIR, which is advantageous for applications such as 3D microfabrication and optical data storage due to the high spatial resolution of two-photon excitation. researchgate.net

The benzophenone core is also being extensively investigated for its use in organic light-emitting diodes (OLEDs). mdpi.comnih.gov Benzophenone derivatives can function as both host materials and emitters in the emissive layers of OLEDs. mdpi.com The rigid and highly twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects. mdpi.com By integrating various donor units with the electron-deficient benzophenone core, it is possible to create molecules with a small energy gap between their singlet and triplet states, which is a key characteristic for thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.gov TADF materials can achieve exceptionally high external quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons. nih.gov Research in this area is focused on synthesizing novel donor-acceptor-donor (D-A-D) structured molecules based on benzophenone to optimize their thermal, electrochemical, and photophysical properties for high-performance OLEDs. mdpi.comnih.gov

Furthermore, the nonlinear optical (NLO) properties of benzophenone derivatives are a subject of ongoing research. researchgate.net Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical limiting. researchgate.net Computational and experimental studies are being conducted to understand and enhance the NLO behavior of new benzophenone-based compounds, which could lead to their use in next-generation photonic devices. researchgate.net

The table below summarizes the key research findings in the application of this compound and its derivatives in photonics and optoelectronics.

| Application Area | Key Research Findings | Potential Impact |

| Two-Photon Absorption (TPA) | Analogs exhibit broadband TPA in the NIR region. rsc.orgresearchgate.netresearchgate.net | Advanced 3D microfabrication and optical data storage. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Benzophenone core used in TADF emitters. mdpi.comnih.gov | Highly efficient and flexible displays and lighting. mdpi.com |

| Nonlinear Optics (NLO) | Derivatives show potential for high NLO activity. researchgate.net | Development of optical switches and other photonic devices. researchgate.net |

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively developing greener synthetic routes for this compound and its analogs. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

One notable advancement is the development of an environmentally friendly method for the synthesis of unsymmetrical Michler's ketone analogues in water. researchgate.net This method utilizes a nucleophilic aromatic substitution of (fluorophenyl)(aryl)methanones with various amines in refluxing water, resulting in high yields of the desired products without the need for additional purification. researchgate.net A key advantage of this process is the ability to recycle the aqueous solvent and unreacted amines, significantly reducing waste. researchgate.net

The photoreduction of benzophenone to benzopinacol, a related reaction, has been demonstrated using ethanol (B145695) as a greener alternative solvent to the more traditionally used isopropyl alcohol. hilarispublisher.com This reaction proceeds via a free radical mechanism initiated by sunlight, highlighting the potential of using renewable energy sources in the synthesis of benzophenone derivatives. hilarispublisher.com Such approaches align with the green chemistry principle of designing energy-efficient processes.

Furthermore, the concept of mechanochemistry, which involves conducting reactions in the absence of solvents or with minimal solvent use, is gaining traction. rsc.org The synthesis of benzoxazine (B1645224) monomers, for example, has been achieved through a highly scalable and efficient mechanochemical ball-milling process. rsc.org While not directly applied to this compound in the cited study, this solvent-free methodology presents a promising green alternative to traditional synthesis routes for this and other organic compounds.

The following table outlines some of the green chemistry approaches being explored for the synthesis of benzophenone derivatives.

| Green Chemistry Approach | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent for the synthesis of Michler's ketone analogues. researchgate.net | Reduced use of volatile organic compounds, high yields, and recyclability of solvent and reactants. researchgate.net |

| Photoreduction in Greener Solvents | Utilizing sunlight and ethanol for the photoreduction of benzophenone. hilarispublisher.com | Use of a renewable energy source and a less hazardous solvent. hilarispublisher.com |

| Mechanochemistry | Solvent-free synthesis via ball-milling. rsc.org | Reduced solvent waste, high efficiency, and scalability. rsc.org |

| Process Optimization | Redesigning synthetic routes for increased efficiency and reduced waste. boehringer-ingelheim.com | Lower environmental impact, reduced costs, and shorter production times. boehringer-ingelheim.com |

Q & A

Basic Research Question

- 1H/13C NMR : The methylamino groups (-NHCH3) produce distinct singlets at δ ~2.8 ppm (1H) and δ ~35–40 ppm (13C). Aromatic protons appear as doublets due to para-substitution .

- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-N (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 269.3 (C15H16N2O). High-resolution MS is critical to distinguish from isomers .

What are the challenges in achieving high thermal stability in polyimide derivatives synthesized using this compound, and how can they be addressed?

Advanced Research Question

this compound serves as a diamine monomer in polyimide synthesis. Evidence from fluorinated polyimides (e.g., 4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone) highlights challenges:

-

Thermal Degradation : Non-fluorinated analogs exhibit 10% weight loss at ~535°C (vs. >550°C for fluorinated versions) .

-

Mitigation Strategies :

-

Data Table :

Property Fluorinated Polyimide Non-Fluorinated Analog T_g (°C) 232–278 210–250 T_{10%} (°C) >535 500–520 Dielectric Constant 3.05–3.64 3.5–4.0

How do structural modifications (e.g., fluorination, alkylation) of this compound impact its performance in photoinitiator applications?

Advanced Research Question

While this compound itself is not widely reported as a photoinitiator, its dimethylamino and diethylamino analogs (e.g., Michler’s ketone) are used in UV-curable resins. Key findings:

- Electron-Donating Groups : Alkylamino groups (-NHR) enhance photoactivity by stabilizing radical intermediates. Diethylamino derivatives exhibit λ_max ~365 nm, suitable for UV-A curing .

- Fluorination : Reduces absorption overlap with resin matrices, minimizing inhibition effects. For example, 3,4-difluoro analogs show ~20% higher curing efficiency in epoxy systems .

- Trade-offs : Increased steric bulk (e.g., diethyl vs. dimethyl) reduces solubility in polar solvents but improves compatibility with hydrophobic resins .

What analytical methods are most effective for resolving contradictions in reported solubility and stability data for this compound?

Advanced Research Question

Discrepancies in literature often arise from polymorphic forms or impurities. Methodological recommendations:

- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in solvents like DCM or THF.

- Stability Studies : Accelerated aging tests (40°C/75% RH) with HPLC monitoring can identify degradation products (e.g., oxidation to nitroxides) .

- X-ray Diffraction : Resolve polymorphism; amorphous vs. crystalline forms significantly affect solubility .

How can computational modeling (DFT, MD) guide the design of this compound derivatives for targeted applications?

Advanced Research Question

- DFT Applications :

- Molecular Dynamics (MD) :

What are the environmental and safety considerations for handling this compound in laboratory settings?

Basic Research Question

- Hazard Profile : Analogous diethylamino derivatives (CAS 90-93-7) are classified as Mut3 (potential mutagen) and R68 (possible risk of irreversible effects) .

- Waste Management : Neutralize with dilute HCl before disposal. Incineration with scrubbing is recommended for >1 kg quantities .

- PPE : Use nitrile gloves and fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.